molecular formula C10H14N2O5 B613283 (2S)-2-amino-2-methyl-3-(3-nitrophenyl)propanoic acid CAS No. 1215092-14-0

(2S)-2-amino-2-methyl-3-(3-nitrophenyl)propanoic acid

Cat. No.: B613283
CAS No.: 1215092-14-0
M. Wt: 242.23 g/mole
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Description

(2S)-2-amino-2-methyl-3-(3-nitrophenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a methyl group, and a nitrophenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-methyl-3-(3-nitrophenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitrobenzaldehyde, methylamine, and a suitable chiral catalyst.

    Formation of Intermediate: The initial step involves the condensation of 3-nitrobenzaldehyde with methylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Chiral Resolution: The resulting amine is subjected to chiral resolution using a chiral catalyst to obtain the desired (2S)-enantiomer.

    Final Step:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2-methyl-3-(3-nitrophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are typical reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2S)-2-amino-2-methyl-3-(3-nitrophenyl)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-methyl-3-(3-nitrophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitrophenyl group can participate in redox reactions, influencing cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-3-(3-nitrophenyl)propanoic acid: Similar structure but lacks the methyl group.

    (2S)-2-amino-2-methyl-3-(4-nitrophenyl)propanoic acid: Similar structure but with the nitro group in a different position.

    (2S)-2-amino-2-methyl-3-(3-chlorophenyl)propanoic acid: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

(2S)-2-amino-2-methyl-3-(3-nitrophenyl)propanoic acid is unique due to the presence of both a methyl group and a nitrophenyl group, which confer distinct chemical and biological properties. The specific arrangement of these groups allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2S)-2-amino-2-methyl-3-(3-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-10(11,9(13)14)6-7-3-2-4-8(5-7)12(15)16/h2-5H,6,11H2,1H3,(H,13,14)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFGGLYMLNDZAM-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)[N+](=O)[O-])(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC(=CC=C1)[N+](=O)[O-])(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601302310
Record name α-Methyl-3-nitro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601302310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215092-14-0
Record name α-Methyl-3-nitro-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215092-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Methyl-3-nitro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601302310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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